2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate. This intermediate is then hydrolyzed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetamide varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its versatile applications in various fields, particularly its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C5H8N4OS |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-9-3-7-8-5(9)11-2-4(6)10/h3H,2H2,1H3,(H2,6,10) |
InChI Key |
MZVKBZQZWVWQPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N |
Origin of Product |
United States |
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